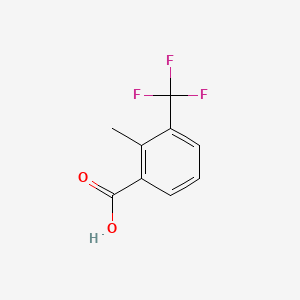

2-methyl-3-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-6(8(13)14)3-2-4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCFPSMXIDAJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379595 | |

| Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-35-4 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62089-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-3-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoic Acid

CAS Number: 62089-35-4

This technical guide provides a comprehensive overview of 2-methyl-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the development of pharmaceuticals and other advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, with a focus on its role as a precursor to potent bioactive molecules.

Chemical and Physical Properties

This compound is a trifluoromethylated aromatic carboxylic acid. The presence of the trifluoromethyl group (-CF3) significantly influences its chemical properties, enhancing its utility in medicinal chemistry. The -CF3 group is known to increase lipophilicity, metabolic stability, and binding affinity of drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62089-35-4 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

Synthesis and Reactions

While this compound is commercially available, understanding its synthesis is crucial for process development and modification. A common synthetic route involves the conversion of the corresponding benzoic acid to an aniline derivative, which then serves as a versatile building block.

Proposed Synthesis of 2-Methyl-3-(trifluoromethyl)aniline via Curtius Rearrangement

A plausible and widely used method for converting a carboxylic acid to an amine with one less carbon is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the corresponding amine.

Experimental Protocol: General Procedure for Curtius Rearrangement

-

Acyl Azide Formation: The carboxylic acid is first converted to an acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with an azide salt, such as sodium azide, to form the acyl azide. This step is typically performed in an inert solvent like toluene or acetone at low temperatures.

-

Rearrangement to Isocyanate: The acyl azide solution is carefully heated. The acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. This is the core step of the Curtius rearrangement.

-

Hydrolysis to Amine: The isocyanate is not isolated but is directly treated with an acidic aqueous solution. The isocyanate is hydrolyzed to a carbamic acid, which is unstable and decarboxylates to yield the primary amine, in this case, 2-methyl-3-(trifluoromethyl)aniline.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The aniline derivative, 2-methyl-3-(trifluoromethyl)aniline, is a key precursor for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

Precursor to COX-2 Inhibitors

2-Methyl-3-(trifluoromethyl)aniline is a crucial building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] These drugs are designed to reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to traditional NSAIDs.[3]

Experimental Protocol: Synthesis of a Celecoxib Analog Precursor

A key step in the synthesis of many COX-2 inhibitors, such as celecoxib and its analogs, is the condensation of a substituted phenylhydrazine with a β-diketone. 2-Methyl-3-(trifluoromethyl)aniline can be converted to the corresponding phenylhydrazine, which is then used in this cyclization reaction.

-

Diazotization: 2-Methyl-3-(trifluoromethyl)aniline is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Reduction to Hydrazine: The diazonium salt is then reduced to the corresponding phenylhydrazine using a reducing agent such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).

-

Cyclocondensation: The resulting 2-methyl-3-(trifluoromethyl)phenylhydrazine is reacted with a suitable β-diketone (e.g., 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione for celecoxib synthesis) in a suitable solvent like ethanol, often with an acid catalyst, to form the pyrazole ring system characteristic of this class of drugs.

Biological Context: The COX-2 Signaling Pathway

The therapeutic target of drugs derived from this compound is often the COX-2 enzyme. Understanding the COX-2 signaling pathway is essential for rational drug design and development.

COX-2 is an inducible enzyme that is typically expressed at low levels in most tissues but is significantly upregulated in response to inflammatory stimuli such as cytokines and growth factors.[3][4] It plays a central role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandin H₂ (PGH₂).[5][6] PGH₂ is then further metabolized by various synthases to produce a range of prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] By selectively inhibiting COX-2, drugs can reduce the production of these pro-inflammatory prostaglandins without affecting the homeostatic functions of the constitutively expressed COX-1 enzyme.[3][5]

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern and the presence of the trifluoromethyl group make it an important precursor for the synthesis of a range of bioactive molecules, most notably selective COX-2 inhibitors for the treatment of inflammation and pain. A thorough understanding of its properties, synthetic transformations, and the biological pathways of its derivatives is essential for leveraging this compound in the development of new and improved therapeutic agents.

References

- 1. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 2. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]

- 3. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]

- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. COX 2 pathway: Significance and symbolism [wisdomlib.org]

An In-depth Technical Guide to 2-methyl-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyl-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in the agrochemical and pharmaceutical industries. This document details its physicochemical properties, including its molecular weight, and explores its synthesis and biological relevance.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. The molecular weight has been calculated based on the atomic weights of its constituent elements.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem |

| Molecular Weight | 204.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62089-35-4 | PubChem[1] |

The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis and for the characterization of the compound.

Synthesis and Characterization

Representative Experimental Workflow

The following diagram illustrates a plausible, generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Note: The following are generalized protocols inspired by literature on similar compounds and should be adapted and optimized for specific laboratory conditions.

1. Trifluoromethylation (General Principle):

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) or through reactions involving trifluoromethyl radicals.[2] The specific precursor for this compound would likely be a 2-methyl-substituted benzene derivative with a suitable leaving group at the 3-position.

2. Oxidation of the Methyl Group:

The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction is typically carried out in an aqueous solution and may require heating.

3. Characterization:

Standard analytical techniques would be employed to confirm the structure and purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons and the methyl group protons. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR is crucial for observing the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as signals corresponding to the aromatic ring and the C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Biological Significance and Applications

The primary documented application of this compound is as a key intermediate in the synthesis of the fungicide fluopyram . Fluopyram is a broad-spectrum fungicide used to control various plant diseases.

Role in Fungicide Synthesis

The synthesis of fluopyram involves the amide coupling of this compound with a specific amine-containing pyridine derivative. This highlights the importance of the target compound as a building block in the agrochemical industry.

Potential Biological Activities of Trifluoromethyl-Containing Benzoic Acids

The incorporation of a trifluoromethyl group into organic molecules is a common strategy in medicinal chemistry to enhance their biological activity.[3][4] The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and alter the electronic properties of a molecule, which can lead to enhanced binding to biological targets.[3]

Studies on various trifluoromethyl-substituted benzoic acid derivatives have revealed a range of biological activities, including potent antibacterial properties, particularly against Gram-positive bacteria.[5][6] While the specific biological activity of this compound has not been extensively studied, its structural motifs suggest potential for biological investigation.

Postulated Mechanism of Action in Fungi (via Fluopyram)

The end-product, fluopyram, functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration leads to the death of the fungal pathogen. The following diagram illustrates this logical relationship.

Conclusion

This compound is a valuable chemical intermediate with a calculated molecular weight of 204.15 g/mol . Its primary significance lies in its role as a precursor for the synthesis of the fungicide fluopyram. The presence of the trifluoromethyl group in its structure is a key feature that is often associated with enhanced biological activity in various pharmaceutical and agrochemical compounds. Further research into the direct biological properties of this molecule could reveal novel applications.

References

- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-methyl-3-(trifluoromethyl)benzoic acid. The information is compiled for professionals in research and development who require detailed data for applications in chemical synthesis, materials science, and drug discovery. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and graphical representations of analytical workflows.

Chemical Identity and Core Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a methyl group and a trifluoromethyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group can significantly enhance properties such as lipophilicity, metabolic stability, and binding affinity in drug candidates.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62089-35-4 | PubChem[1] |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[1] |

| Molecular Weight | 204.15 g/mol | PubChem[1] |

| Exact Mass | 204.03981395 Da | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)C(=O)O | PubChem[1] |

| InChI Key | SSCFPSMXIDAJDT-UHFFFAOYSA-N | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Complexity | 225 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Experimental and Predicted Physical Data

Physical properties are crucial for determining the appropriate handling, storage, and application of a chemical compound. While extensive experimental data for this compound is not widely published, the following table summarizes available information and predicted values. For comparison, data for the related isomer, 2-(trifluoromethyl)benzoic acid, is included where available.

Table 2: Physical Properties

| Property | This compound | 2-(Trifluoromethyl)benzoic Acid (for comparison) | Source(s) |

| Appearance | White crystalline powder (predicted) | White crystalline powder | |

| Melting Point | No experimental data found | 107-110 °C | Sigma-Aldrich,[2] |

| Boiling Point | No experimental data found | 248 °C (at 760 mmHg), 247 °C (at 753 mmHg) | [2] |

| Solubility | Insoluble in water; Soluble in 5% NaOH (predicted) | Insoluble in water; Soluble in base (predicted) | [3][4] |

| pKa | No experimental data found | Predicted pKa values for carboxylic acids (~4.5) | [5] |

Methodologies for Physical Property Determination

Accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key properties of a solid organic acid like this compound.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, while impurities tend to depress and broaden the melting range.

Protocol: Capillary Tube Method

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[6][7]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a calibrated melting point apparatus (e.g., Mel-Temp).

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Caption: General workflow for determining the melting point of a solid organic compound.

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the external pressure.[9]

Protocol: Micro Boiling Point (Capillary Method)

-

Sample Preparation: A small amount of the liquid (or melted solid) is placed in a small test tube or fusion tube.[10][11]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.[12] The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube).

-

Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[10]

-

Observation: The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary.[12] Heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is used to classify a compound based on its solubility in various solvents. For an unknown compound, this process is a crucial first step in its identification.

Protocol: Systematic Solubility Testing

-

Water Solubility: Add ~25 mg of the compound to 0.75 mL of water in a test tube. Shake vigorously. If the compound dissolves, it is water-soluble. Test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[4][13]

-

5% NaOH Solubility: If the compound is water-insoluble, test its solubility in a 5% aqueous sodium hydroxide solution. Carboxylic acids and phenols are acidic enough to react with a strong base like NaOH to form water-soluble salts.[3][4]

-

5% NaHCO₃ Solubility: If the compound dissolves in NaOH, test its solubility in a 5% aqueous sodium bicarbonate solution. Sodium bicarbonate is a weaker base and will only dissolve stronger acids like carboxylic acids.[3][4]

-

5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 5% hydrochloric acid. Basic compounds, such as amines, will dissolve in dilute acid.[3]

-

Concentrated H₂SO₄: If the compound is insoluble in all the above, its solubility in cold, concentrated sulfuric acid is tested. Compounds containing oxygen, nitrogen, or double/triple bonds will typically dissolve in or react with concentrated H₂SO₄.[4]

Based on this protocol, this compound is expected to be insoluble in water, soluble in 5% NaOH, and soluble in 5% NaHCO₃, classifying it as a strong organic acid.

References

- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)benzoic acid 98 433-97-6 [sigmaaldrich.com]

- 3. csub.edu [csub.edu]

- 4. www1.udel.edu [www1.udel.edu]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Key Building Block in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, is a significant intermediate in the fields of medicinal chemistry, materials science, and catalysis. Its unique molecular architecture, featuring both a methyl and a trifluoromethyl group on the benzoic acid scaffold, imparts desirable physicochemical properties that are leveraged in the design of novel therapeutic agents and advanced materials. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of parent molecules, making this compound a valuable starting material in drug discovery programs. This technical guide provides a summary of the available information on its chemical identity, properties, and its role as a versatile building block in organic synthesis.

Chemical Identity and Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. The strategic placement of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring influences the acidity of the carboxylic acid and the overall electronic nature of the molecule.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[1][2] |

| Molecular Weight | 204.15 g/mol | PubChem[1][2] |

| CAS Number | 62089-35-4 | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1][2] |

| Canonical SMILES | CC1=C(C=CC=C1C(F)(F)F)C(=O)O | PubChem[1][2] |

| InChI Key | SSCFPSMXIDAJDT-UHFFFAOYSA-N | PubChem[1][2] |

| Appearance | Crystalline powder | AOBChem[3] |

| Purity | Typically ≥97% | AOBChem[3], Thermo Scientific[4] |

Synthesis and Manufacturing

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, general synthetic strategies for trifluoromethyl-substituted benzoic acids are well-documented in patent literature. These methods often involve the trifluoromethylation of a corresponding methyl-substituted benzoic acid precursor or the oxidation of a suitable toluene derivative.

A general conceptual workflow for the synthesis of such compounds can be illustrated as follows:

This diagram illustrates a common industrial approach where a substituted toluene is first halogenated at the methyl group, followed by a fluorination step to introduce the trifluoromethyl group, and finally, hydrolysis and oxidation to yield the carboxylic acid. The specific reagents and reaction conditions would be optimized for the desired isomer.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules with potential applications in various industries.

Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethyl group into organic molecules is a widely used strategy in drug design.[5] This group can significantly enhance a drug candidate's properties by:

-

Increasing Lipophilicity: The trifluoromethyl group is more lipophilic than a methyl group, which can improve membrane permeability and cellular uptake.

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.

-

Modulating Acidity and Basicity: As a strong electron-withdrawing group, it can influence the pKa of nearby functional groups, which can be crucial for drug-receptor interactions.

-

Improving Binding Affinity: The unique steric and electronic properties of the trifluoromethyl group can lead to enhanced binding to target proteins.

While specific drugs derived from this compound are not prominently documented, it serves as a valuable building block for creating libraries of compounds for screening against various biological targets.

Materials Science and Catalysis

The distinct properties imparted by the trifluoromethyl group also make this compound and its derivatives of interest in materials science for the development of novel polymers and other materials with tailored thermal and electronic properties. In the field of catalysis, it can be used in the synthesis of ligands for metal catalysts, potentially influencing their activity and selectivity.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available data on the specific biological activity, mechanism of action, or involvement in any signaling pathways of this compound itself. Research has been focused on the biological activities of more complex molecules synthesized from this intermediate. For instance, various benzoic acid derivatives have been investigated for their antifungal properties, targeting enzymes like CYP53. However, these studies do not directly implicate this compound.

Due to the absence of this information, no signaling pathway or experimental workflow diagrams can be generated at this time. Further research is required to elucidate the pharmacological profile of this specific compound.

Safety and Handling

This compound is classified as an irritant. The following GHS hazard statements apply:

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant potential, particularly in the realm of drug discovery. Its value is derived from the advantageous properties conferred by the trifluoromethyl group. However, a comprehensive understanding of this molecule is currently limited by the lack of detailed, publicly available experimental data, including spectroscopic characterization and biological activity studies. Further research into the synthesis, characterization, and pharmacological evaluation of this compound is warranted to fully unlock its potential for the development of new therapeutics and advanced materials.

References

- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 3. aobchem.com [aobchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-3-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and materials science applications. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, data for structurally related compounds, and detailed, adaptable experimental protocols for determining solubility. The guide aims to equip researchers with the foundational knowledge and methodologies required to effectively utilize this compound in their work, emphasizing the impact of its structural features on its solubility profile.

Introduction

This compound (CAS No: 1735-14-4) is an aromatic carboxylic acid derivative of significant interest in organic synthesis. Its unique trifluoromethyl and methyl substitutions on the benzoic acid backbone impart distinct electronic and steric properties, influencing its reactivity and physical characteristics, most notably its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its application in reaction chemistry, purification processes, and formulation development. This guide addresses the current knowledge gap by providing a framework for approaching the solubility of this compound.

Solubility Profile of this compound

Qualitative Solubility Summary

While specific quantitative data remains elusive, the chemical structure of this compound allows for well-founded qualitative predictions of its solubility. The presence of the carboxylic acid group suggests some degree of polarity and the potential for hydrogen bonding, which would typically confer solubility in polar solvents. However, the trifluoromethyl group is known to be highly lipophilic, and the methyl group and benzene ring also contribute to the nonpolar character of the molecule. Consequently, this compound is expected to be more soluble in organic solvents than in water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mg/mL at various temperatures) for this compound in common organic solvents has not been reported.

Solubility Data of Structurally Related Compounds

To provide a practical reference, the following table summarizes available solubility data for compounds with similar structural motifs. It is crucial to note that these values are for informational purposes only and may not be directly extrapolated to this compound due to the unique influence of its specific substitution pattern.

| Compound Name | Solvent | Temperature (°C) | Solubility |

| 2-Methyl-3,4,6-trifluoro benzoic acid | Chloroform | Room Temperature | Soluble |

| Ethyl Acetate | Room Temperature | Soluble | |

| Methanol | Room Temperature | Soluble | |

| 3,5-Bis(trifluoromethyl)benzoic acid | Deuterated Methanol (CD3OD) | Not Specified | > 10 mg/mL |

| Deuterated DMSO (DMSO-d6) | Not Specified | > 10 mg/mL | |

| Deuterated Chloroform (CDCl3) | Not Specified | > 2 mg/mL |

Experimental Protocols for Solubility Determination

The following are detailed, generalized methodologies for determining the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for similar compounds.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is fully evaporated, place the container in a desiccator to remove any residual moisture and bring it to a constant weight.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container.

-

Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Titrimetric Method

This method is suitable for acidic compounds like this compound.

Protocol:

-

Preparation of Saturated Solution:

-

Follow step 1 as described in the Gravimetric Method.

-

-

Sampling and Dilution:

-

Follow step 2 as described in the Gravimetric Method.

-

Accurately dilute the known volume of the filtered supernatant with a suitable solvent to a concentration appropriate for titration.

-

-

Titration:

-

Titrate the diluted solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

-

Calculation of Solubility:

-

Use the volume and concentration of the titrant to calculate the molar concentration of this compound in the saturated solution.

-

Convert the molar solubility to mass solubility (e.g., g/L) using the molecular weight of the compound.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound in a liquid solvent.

Logical Relationship of Structure to Solubility

This diagram illustrates the influence of the different functional groups of this compound on its expected solubility.

Caption: Influence of functional groups on the solubility of this compound.

Conclusion

Spectroscopic and Synthetic Profile of 2-Methyl-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Immediate Release

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-methyl-3-(trifluoromethyl)benzoic acid. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |

| ~7.5-8.0 | Multiplet | 3H | Aromatic protons |

| ~2.5 | Singlet | 3H | Methyl protons (-CH₃) |

Solvent: CDCl₃ or DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.[2][3]

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | Carboxylic acid carbon (-COOH) |

| ~120-140 | Aromatic carbons |

| ~120-130 (quartet) | Trifluoromethyl carbon (-CF₃) |

| ~15-20 | Methyl carbon (-CH₃) |

The trifluoromethyl carbon signal is expected to be a quartet due to coupling with the three fluorine atoms.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Medium | C-H stretch (Methyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1580-1600 | Medium-Strong | C=C stretch (Aromatic) |

| 1100-1300 | Strong | C-F stretch (Trifluoromethyl) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 204 | Molecular ion [M]⁺ |

| 187 | Loss of -OH |

| 159 | Loss of -COOH |

| 135 | Loss of -CF₃ |

| 91 | Toluene fragment |

The molecular weight of this compound is 204.15 g/mol .[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[4]

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[7]

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). For GC-MS, the sample would first be dissolved in a suitable solvent.

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.[8]

-

Synthesis Pathway

This compound can be synthesized from 2-methyl-3-aminobenzoic acid via a Sandmeyer-type reaction. This reaction involves the diazotization of the amino group followed by trifluoromethylation.[9][10]

Caption: Plausible synthesis of this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

- 1. This compound | C9H7F3O2 | CID 2775584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 2-methyl-3-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established organic chemistry principles and leverages commercially available or readily accessible starting materials. This document details the synthetic strategy, provides step-by-step experimental protocols, and presents key reaction data in a clear, tabular format.

Introduction

This compound is an aromatic carboxylic acid derivative featuring both a methyl and a trifluoromethyl substituent. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide outlines a robust two-step synthesis commencing from 2-methyl-3-(trifluoromethyl)aniline. The synthetic pathway involves a Sandmeyer reaction to introduce a nitrile functionality, followed by hydrolysis to yield the desired carboxylic acid.

Synthesis of the Starting Material: 2-Methyl-3-(trifluoromethyl)aniline

The starting material for the proposed synthesis is 2-methyl-3-(trifluoromethyl)aniline. A known method for its preparation involves a multi-step process starting from 2-chloro-3-trifluoromethylaniline. This process includes the introduction of a methylthio group, which is then converted to a chloromethyl group, followed by neutralization and hydrogenation to yield the final product.[1] Another described route involves the nitration of benzotrifluoride, followed by reaction with a trimethyl sulphoxonium halide to introduce the methyl group, and subsequent reduction of the nitro group.[2] A further patented process describes the preparation of 2-methyl-3-aminobenzotrifluoride through a sequence of halogenation, hydrogenation, nitration, and a final hydrogenation step.[3] For the purpose of this guide, we will assume the availability of 2-methyl-3-(trifluoromethyl)aniline as the starting point for the synthesis of the target benzoic acid.

Proposed Synthetic Pathway

The synthesis of this compound from 2-methyl-3-(trifluoromethyl)aniline is proposed to proceed via a two-step sequence:

-

Sandmeyer Reaction: Diazotization of the primary aromatic amine, 2-methyl-3-(trifluoromethyl)aniline, followed by reaction with a cyanide source, such as copper(I) cyanide, to yield 2-methyl-3-(trifluoromethyl)benzonitrile. The Sandmeyer reaction is a versatile and widely used method for the conversion of aryl amines to a variety of functional groups.[4][5]

-

Hydrolysis: Conversion of the nitrile group of 2-methyl-3-(trifluoromethyl)benzonitrile to a carboxylic acid through acidic or basic hydrolysis.

The overall synthetic transformation is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established procedures for Sandmeyer reactions and nitrile hydrolysis and are adapted for the specific synthesis of this compound.

Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

This procedure details the conversion of 2-methyl-3-(trifluoromethyl)aniline to its corresponding benzonitrile.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Molar Eq. |

| 2-Methyl-3-(trifluoromethyl)aniline | 175.15 | 17.52 | 100 | 1.0 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 30 mL | ~360 | 3.6 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 | 105 | 1.05 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.75 | 120 | 1.2 |

| Sodium Cyanide (NaCN) | 49.01 | 6.37 | 130 | 1.3 |

| Toluene | - | 100 mL | - | - |

| Water | - | 250 mL | - | - |

| Ice | - | As needed | - | - |

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-methyl-3-(trifluoromethyl)aniline (17.52 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (7.25 g, 105 mmol) in water (30 mL) and add this solution dropwise to the aniline suspension, maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the complete addition of the sodium nitrite solution, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (10.75 g, 120 mmol) and sodium cyanide (6.37 g, 130 mmol) in water (60 mL).

-

Add toluene (100 mL) to the copper cyanide solution and heat the mixture to 60-70 °C with stirring.

-

Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Separate the organic (toluene) layer.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic extracts and wash with water (50 mL), followed by a saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methyl-3-(trifluoromethyl)benzonitrile.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: Hydrolysis of 2-Methyl-3-(trifluoromethyl)benzonitrile

This protocol describes the conversion of the synthesized benzonitrile to the final benzoic acid product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |

| 2-Methyl-3-(trifluoromethyl)benzonitrile | 185.14 | 18.51 | 100 |

| Sulfuric Acid (70%) | 98.08 | 100 mL | - |

| Sodium Hydroxide (for alternative procedure) | 40.00 | 16.00 | 400 |

| Water | 18.02 | 100 mL | - |

Procedure (Acid Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, add 2-methyl-3-(trifluoromethyl)benzonitrile (18.51 g, 100 mmol) and 70% aqueous sulfuric acid (100 mL).

-

Heat the mixture to reflux (approximately 120-140 °C) and maintain reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

Alternative Procedure (Base Hydrolysis):

-

In a round-bottom flask with a reflux condenser, add 2-methyl-3-(trifluoromethyl)benzonitrile (18.51 g, 100 mmol), sodium hydroxide (16.00 g, 400 mmol), and water (100 mL).

-

Heat the mixture to reflux for 4-8 hours, until the evolution of ammonia ceases (test with moist litmus paper).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

-

The precipitated this compound is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimated based on typical outcomes for these reaction types and may vary.

| Step | Starting Material | Product | Theoretical Yield (g) | Expected Yield (%) |

| 1. Sandmeyer Reaction | 2-Methyl-3-(trifluoromethyl)aniline (17.52 g) | 2-Methyl-3-(trifluoromethyl)benzonitrile | 18.51 | 70-85 |

| 2. Hydrolysis | 2-Methyl-3-(trifluoromethyl)benzonitrile (18.51 g) | This compound | 20.41 | 85-95 |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow and key stages of the experimental process.

Caption: Experimental workflow from starting material to final product.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The proposed two-step route, involving a Sandmeyer reaction followed by nitrile hydrolysis, is a well-established and reliable approach in organic synthesis. The provided experimental protocols, along with the quantitative data and workflow diagrams, should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism and synthesis of 2-methyl-3-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and materials science. This document provides a comprehensive overview of a robust synthetic pathway, including detailed experimental protocols and quantitative data to support researchers in its practical application.

Introduction

This compound is an important intermediate characterized by the presence of both a methyl and a trifluoromethyl group on the aromatic ring. This unique substitution pattern imparts specific steric and electronic properties, making it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide focuses on a reliable and well-documented synthetic route commencing from the readily available precursor, 2-methyl-3-(trifluoromethyl)aniline.

Proposed Synthetic Pathway

The most viable synthetic route for this compound involves a two-step process starting from 2-methyl-3-(trifluoromethyl)aniline:

-

Sandmeyer Cyanation: The amino group of 2-methyl-3-(trifluoromethyl)aniline is converted to a nitrile group (-CN) via a Sandmeyer reaction. This classic transformation proceeds through the formation of a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically using copper(I) cyanide.

-

Hydrolysis: The resulting 2-methyl-3-(trifluoromethyl)benzonitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond of the nitrile.

The overall synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Sandmeyer Cyanation | NaNO₂, HCl, CuCN | 0-5 (diazotization), 20-50 (cyanation) | 1-3 | 60-80 |

| 2 | Acidic Hydrolysis | H₂SO₄ (75%) | 150-160 | 2-4 | 80-90 |

| 2 | Basic Hydrolysis | NaOH (10%) | 100 (reflux) | 2-4 | 85-95 |

Experimental Protocols

Step 1: Sandmeyer Cyanation of 2-methyl-3-(trifluoromethyl)aniline

Objective: To synthesize 2-methyl-3-(trifluoromethyl)benzonitrile from 2-methyl-3-(trifluoromethyl)aniline.

Materials:

-

2-methyl-3-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to prepare CuCN solution)

-

Deionized Water

-

Ice

-

Toluene or Diethyl Ether for extraction

-

Sodium Sulfate (anhydrous) for drying

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methyl-3-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not rise above 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide if necessary, or use commercially available CuCN.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene or diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 2-methyl-3-(trifluoromethyl)benzonitrile can be purified by vacuum distillation or recrystallization.

-

Step 2: Hydrolysis of 2-methyl-3-(trifluoromethyl)benzonitrile

Objective: To synthesize this compound from 2-methyl-3-(trifluoromethyl)benzonitrile.

Method A: Acidic Hydrolysis

Materials:

-

2-methyl-3-(trifluoromethyl)benzonitrile

-

Sulfuric Acid (H₂SO₄, 75% aqueous solution)

-

Deionized Water

-

Ice

Procedure:

-

Reaction:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 75% sulfuric acid.

-

Heat the acid to approximately 150 °C.

-

Slowly add 2-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) to the hot acid.

-

Maintain the temperature at 150-160 °C and stir for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated solid is the crude this compound.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as toluene or an ethanol/water mixture.

-

Method B: Basic Hydrolysis

Materials:

-

2-methyl-3-(trifluoromethyl)benzonitrile

-

Sodium Hydroxide (NaOH, 10% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl) for acidification

-

Deionized Water

Procedure:

-

Reaction:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for 2-4 hours. Ammonia gas will be evolved.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

-

The this compound will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization.

-

Mechanism of Synthesis

Sandmeyer Cyanation Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

An In-depth Technical Guide to the Reactivity and Stability of 2-Methyl-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials. The presence of both a methyl and a trifluoromethyl group on the benzoic acid core imparts a unique combination of steric and electronic properties, influencing its reactivity and stability. This technical guide provides a comprehensive overview of the chemical behavior of this compound, including its physical and chemical properties, reactivity profile, and stability characteristics. Detailed experimental protocols for key transformations and spectroscopic data for characterization are also presented to support its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid and 2-methylbenzoic acid.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 62089-35-4 | [1] |

| Appearance | White to light yellow crystal powder | |

| Predicted pKa | 3.77 ± 0.10 |

Note: The pKa value is a predicted value based on computational analysis of similar compounds and should be used as an estimate.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, aromatic protons in the multiplets, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and trifluoromethyl groups. For comparison, the aromatic protons of 3,5-bis(trifluoromethyl)benzoic acid appear in the range of 8.1-8.6 ppm.[2]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the aromatic carbons (with C-F coupling for the carbon attached to the trifluoromethyl group and the adjacent carbons), and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1700 cm⁻¹, C-F stretching vibrations, and aromatic C-H and C=C stretching bands.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns characteristic of benzoic acids, including the loss of -OH, -COOH, and fragmentation of the trifluoromethyl group.

Reactivity

The reactivity of this compound is primarily dictated by the carboxylic acid functionality, with the trifluoromethyl and methyl groups influencing the reaction rates and regioselectivity.

Acidity and Salt Formation

As a carboxylic acid, it readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. The electron-withdrawing trifluoromethyl group enhances the acidity of the carboxylic acid.

Esterification

Esterification of the carboxylic acid can be achieved by reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol: General Esterification of Benzoic Acids

A general procedure for the esterification of benzoic acids involves the following steps:

-

Dissolve the benzoic acid derivative in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

-

Purify the ester by column chromatography or distillation.

Amide Formation

The carboxylic acid can be converted to an amide through various methods, including activation to an acyl chloride followed by reaction with an amine, or through direct coupling with an amine using a coupling agent.

Experimental Protocol: Amide Formation via Acyl Chloride

-

Acyl Chloride Formation:

-

Treat this compound with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture under reflux until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a dry, aprotic solvent.

-

Add the desired amine, often in the presence of a base like triethylamine or pyridine to neutralize the HCl formed.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with dilute acid, dilute base, and brine.

-

Dry the organic layer and concentrate to obtain the crude amide, which can be purified by recrystallization or column chromatography.

-

Logical Relationship of Amide Formation

Caption: Conversion of the carboxylic acid to an amide via an acyl chloride intermediate.

Reduction

The carboxylic acid group is generally resistant to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce it to the corresponding primary alcohol, 2-methyl-3-(trifluoromethyl)benzyl alcohol.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally very stable and unreactive under most conditions. However, under forcing conditions, it can undergo hydrolysis, though this is not a common transformation for aromatic trifluoromethyl groups.

Stability

The stability of this compound is a key consideration for its storage and handling.

Thermal Stability

Fluorinated aromatic compounds generally exhibit high thermal stability. The strong carbon-fluorine bonds in the trifluoromethyl group contribute to this stability. Decomposition would likely occur at high temperatures, potentially leading to decarboxylation and degradation of the aromatic ring.

Photochemical Stability

Aromatic compounds containing trifluoromethyl groups can undergo photochemical degradation upon exposure to UV light. Studies on substituted benzotrifluorides have shown that they can convert to the corresponding benzoic acids through C-F bond hydrolysis.[3] The rate and extent of this degradation are influenced by the nature and position of other substituents on the aromatic ring. Strong electron-donating groups have been found to enhance the reactivity towards photohydrolysis.[4]

Experimental Workflow for Photostability Testing

Caption: A typical workflow for assessing the photochemical stability of a compound.

Chemical Stability

This compound is stable under normal storage conditions. It is incompatible with strong oxidizing agents and strong bases. As a carboxylic acid, it can be corrosive to metals.

Synthesis

Several synthetic routes can be envisioned for the preparation of this compound. A common and practical approach involves the carboxylation of a Grignard reagent derived from the corresponding aryl bromide.

Signaling Pathway for a Potential Grignard Synthesis

Caption: A plausible synthetic route to this compound via a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

-

Grignard Reagent Formation:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 1-bromo-2-methyl-3-(trifluoromethyl)benzene in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Slowly add the remaining aryl bromide solution to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Carefully pour the Grignard solution onto an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature as the dry ice sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding dilute hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its carboxylic acid group. The presence of the trifluoromethyl group enhances its acidity and influences its stability, particularly its susceptibility to photochemical degradation. This guide provides a foundational understanding of its properties and chemical behavior, along with practical experimental guidance, to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to determine precise quantitative data for properties such as pKa and to explore the full scope of its reactivity.

References

In-depth Technical Guide on the Biological Activity of 2-methyl-3-(trifluoromethyl)benzoic acid

Introduction

2-methyl-3-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative with the chemical formula C₉H₇F₃O₂. Its structure is characterized by a benzoic acid backbone substituted with a methyl group at the 2-position and a trifluoromethyl group at the 3-position. This compound is recognized primarily as a versatile chemical intermediate, particularly in the fields of medicinal chemistry and material science. The presence of the trifluoromethyl group is of particular interest as it can significantly modulate the physicochemical properties of a molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity when incorporated into drug candidates. Despite its role as a building block in the synthesis of potentially bioactive molecules, detailed public information regarding the specific biological activity of this compound itself is not extensively documented. This guide aims to synthesize the currently available information.

Physicochemical Properties and Rationale for Use in Drug Discovery

The utility of this compound as a synthetic precursor in drug discovery stems from the unique properties conferred by its substituents. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the overall electron distribution of the aromatic ring. In drug design, the incorporation of a trifluoromethyl group can improve a compound's pharmacokinetic profile by blocking metabolic oxidation and enhancing its ability to cross biological membranes.

Current State of Research

As of the latest available information, dedicated studies detailing the intrinsic biological activity, mechanism of action, or specific therapeutic targets of this compound are not publicly available. Its primary application appears to be as a starting material for the synthesis of more complex molecules. Researchers utilize this compound to introduce the 2-methyl-3-(trifluoromethyl)phenyl moiety into larger molecular scaffolds with the aim of developing novel therapeutic agents.

While direct biological data on the parent compound is lacking, it is plausible that derivatives synthesized from this compound may exhibit a range of pharmacological activities. However, without specific examples of such derivatives and their corresponding biological evaluations, a detailed analysis remains speculative.

Conclusion

This compound is a valuable synthetic tool in the development of new chemical entities with potential therapeutic applications. Its structural features, particularly the trifluoromethyl group, make it an attractive component for modifying the properties of lead compounds in drug discovery programs. However, a comprehensive understanding of its own biological activity is currently absent from the public scientific literature. Future research may yet uncover specific biological effects of this compound, but for now, its significance lies in its role as a versatile chemical building block. Due to the lack of available data, a detailed exposition of its biological activity, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the pharmaceutical and materials science industries. This document details its chemical and physical properties, outlines plausible synthetic routes with experimental considerations, and explores its applications, particularly in drug discovery. While direct evidence of its interaction with specific biological signaling pathways is not extensively documented in publicly available literature, this guide discusses its role as a versatile building block and the general impact of the trifluoromethyl group on the biological activity of derivatives.

Core Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The presence of both a methyl and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric characteristics, making it a valuable synthon for complex molecular architectures.[1]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | PubChem[2] |

| Molecular Weight | 204.15 g/mol | PubChem[2] |

| CAS Number | 62089-35-4 | PubChem[2] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | Not explicitly reported; similar compounds melt in the 100-115 °C range | Inferred from related compounds |

| Boiling Point | Not explicitly reported; similar compounds boil above 240 °C | Inferred from related compounds |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Sandmeyer-Type Reaction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other derivatives from aryl diazonium salts, and it has been adapted for trifluoromethylation.[3] This proposed pathway offers a viable route to this compound.

Caption: Proposed Sandmeyer-type reaction for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

This protocol is a general guideline based on known Sandmeyer-type trifluoromethylation reactions and should be optimized for the specific substrate.

Materials:

-

2-methyl-3-aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) iodide (CuI)

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methyl-3-aminobenzoic acid in a suitable volume of aqueous HCl.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Trifluoromethylation:

-

In a separate flask, prepare the trifluoromethylating reagent. A common method involves the reaction of CuI, KF, and TMSCF₃ in a polar aprotic solvent like DMF.

-

Slowly add the cold diazonium salt solution to the trifluoromethylating reagent mixture. Vigorous gas evolution (N₂) is expected.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with diethyl ether.